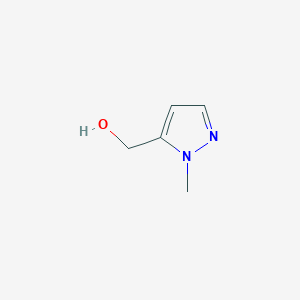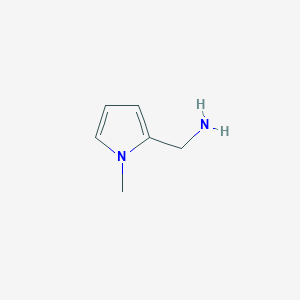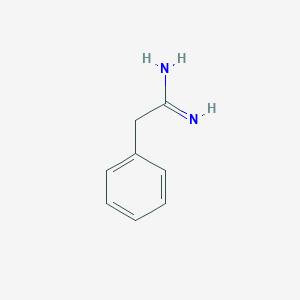
Isomallotochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomallotochroman is a natural product that has gained significant attention in recent years due to its unique chemical structure and potential therapeutic properties. It belongs to the family of chroman derivatives, which are known for their diverse biological activities. Isomallotochroman is a bicyclic compound that consists of a chroman ring fused to a cyclohexene ring. This compound has been isolated from various plant species, including Mallotus japonicus, Mallotus philippensis, and Mallotus paniculatus. In
Scientific Research Applications
Isomallotochroman in Genetic Research
Research involving isomallotochroman has focused on genetic studies, particularly in the context of understanding genetic diversity and mapping genetic traits. For example, a study on Nile Tilapia (Oreochromis niloticus) utilized Restriction Associated DNA (RAD) sequencing to identify genetic markers and map sex-determining regions, highlighting the complexity of genetic and environmental factors in sex determination (Palaiokostas et al., 2013). Another study investigated reproductive performance in isogenic Oreochromis niloticus lines, revealing variations in egg size and developmental rates influenced by environmental and epigenetic effects (Müller-Belecke, 2005).
Isomallotochroman in Biochemical Studies
Isomallotochroman has been utilized in biochemical studies, such as the analysis of yeast nucleic acids. Techniques for isolating genomic and plasmid DNA and RNA in Saccharomyces cerevisiae have been developed, crucial for studies like restriction analysis, northern and southern blotting, and real-time reverse-transcriptase PCR (Biss, Hanna, & Xiao, 2014). Additionally, the genetic analysis tool BEDTools has been used for exploring high-throughput genomics datasets, demonstrating how BEDTools operations can be combined to create pipelines for complex genomic analyses (Quinlan, 2014).
Isomallotochroman in Nutritional and Environmental Studies
In nutritional and environmental contexts, studies have examined how diet and environmental factors influence genetic traits. Research on Nile tilapia fingerlings explored the effect of dietary glutamine-glutamate supplementation on growth and intestinal development, showcasing the significant role of diet in fish growth and development (Macêdo et al., 2021). Another study focused on the impact of feeding levels and diet quality on the trophic shift of carbon and nitrogen isotopes in Nile tilapia, shedding light on the complex interplay between diet, isotope ratios, and ecological research (Gaye-Siessegger et al., 2003).
Isomallotochroman in Molecular Biology
Isomallotochroman has been instrumental in advancing molecular biology research. For instance, the engineering of a mevalonate pathway in Escherichia coli for the production of terpenoids demonstrated the potential for microbial hosts to produce high-value compounds like the antimalarial drug artemisinin (Martin et al., 2003). In another study, isothermal amplification techniques for nucleic acids were explored, highlighting their applications in bioanalysis, diagnostics, nanotechnology, materials science, and device integration (Zhao et al., 2015).
properties
CAS RN |
126026-33-3 |
|---|---|
Product Name |
Isomallotochroman |
Molecular Formula |
C24H28O8 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O8/c1-10-18(27)16(11(2)25)20(29)14(22(10)31-6)9-15-21(30)17(12(3)26)19(28)13-7-8-24(4,5)32-23(13)15/h27-30H,7-9H2,1-6H3 |
InChI Key |
JZLATMHVGKVQOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CCC(O3)(C)C)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CCC(O3)(C)C)O)C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



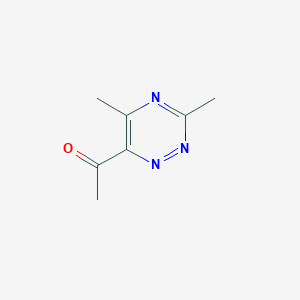
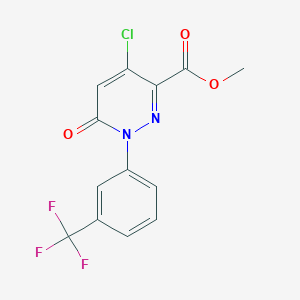
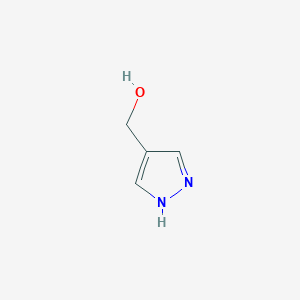
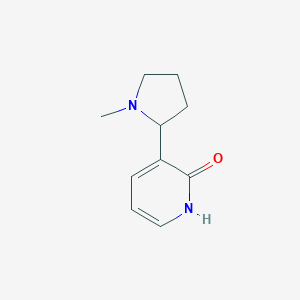
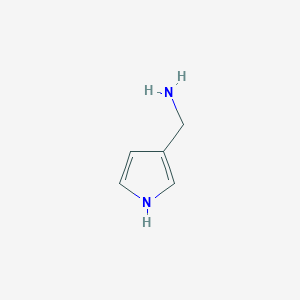
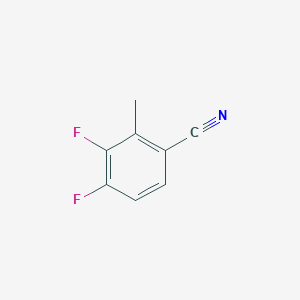
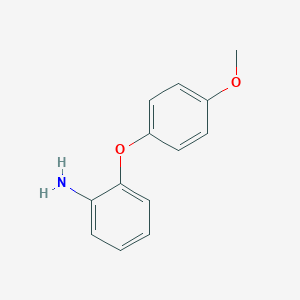
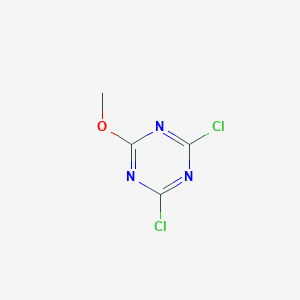
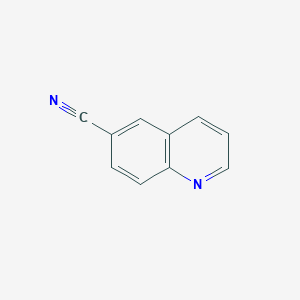
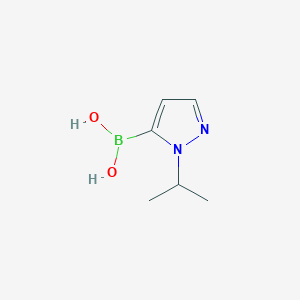
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
